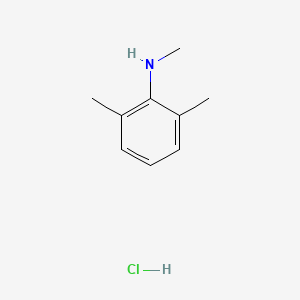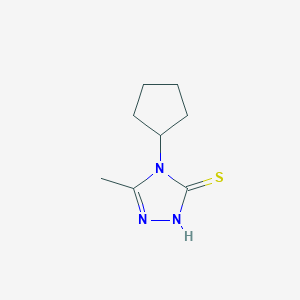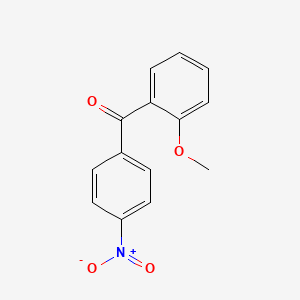
2-Méthoxy-4’-nitrobenzophénone
Vue d'ensemble
Description
2-Methoxy-4’-nitrobenzophenone is an organic compound with the molecular formula C({14})H({11})NO(_{4}) It is a derivative of benzophenone, characterized by the presence of a methoxy group at the 2-position and a nitro group at the 4’-position of the benzophenone structure
Applications De Recherche Scientifique
2-Methoxy-4’-nitrobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various substituted benzophenones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
Similar compounds such as 4-nitroaniline have been used in the synthesis of photorefractive polymers and in analytical studies
Biochemical Pathways
Related compounds such as 4-methoxy-2-nitroaniline have been studied for their degradation pathways in fenton oxidation processes . More research is needed to elucidate the specific biochemical pathways influenced by 2-Methoxy-4’-nitrobenzophenone.
Pharmacokinetics
Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . This suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Analyse Biochimique
Biochemical Properties
2-Methoxy-4’-nitrobenzophenone plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state . The compound’s interaction with proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) suggests its potential anti-inflammatory properties . These interactions are primarily mediated through the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity.
Cellular Effects
2-Methoxy-4’-nitrobenzophenone exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical for inflammatory responses . Additionally, 2-Methoxy-4’-nitrobenzophenone affects gene expression by modulating the acetylation of histones, thereby influencing chromatin structure and gene transcription . These cellular effects highlight the compound’s potential in regulating inflammatory and metabolic processes.
Molecular Mechanism
The molecular mechanism of 2-Methoxy-4’-nitrobenzophenone involves its interaction with various biomolecules. The compound binds to the active sites of enzymes such as COX-2 and iNOS, leading to their inhibition . This binding is facilitated by the compound’s nitro and methoxy groups, which interact with specific amino acid residues in the enzyme’s active site. Additionally, 2-Methoxy-4’-nitrobenzophenone modulates gene expression by influencing histone acetylation, which affects chromatin structure and transcriptional activity . These molecular interactions underline the compound’s ability to regulate enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-4’-nitrobenzophenone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Methoxy-4’-nitrobenzophenone remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, thereby reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular processes, although its activity may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 2-Methoxy-4’-nitrobenzophenone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory activity and modulation of metabolic pathways . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
2-Methoxy-4’-nitrobenzophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are critical for its biotransformation and elimination . The compound’s metabolism involves phase I and phase II reactions, leading to the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and activity, affecting its overall efficacy. Additionally, 2-Methoxy-4’-nitrobenzophenone can modulate metabolic flux and metabolite levels, thereby impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Methoxy-4’-nitrobenzophenone within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Methoxy-4’-nitrobenzophenone within tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability and activity .
Subcellular Localization
2-Methoxy-4’-nitrobenzophenone exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles such as the mitochondria and nucleus, where it exerts its biochemical effects. The subcellular localization of 2-Methoxy-4’-nitrobenzophenone is influenced by targeting signals and post-translational modifications, which direct the compound to specific compartments within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4’-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the following steps:
Starting Materials: Anisole (2-methoxybenzene) and 4-nitrobenzoyl chloride.
Catalyst: Aluminum chloride (AlCl(_{3})).
Solvent: Dichloromethane (DCM) or another suitable organic solvent.
Reaction Conditions
- The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
- The temperature is maintained at around 0-5°C initially and then allowed to rise to room temperature.
Reaction Mechanism
- Formation of the acylium ion from 4-nitrobenzoyl chloride and aluminum chloride.
- Electrophilic aromatic substitution of the acylium ion on the anisole ring, specifically at the para position relative to the methoxy group.
Industrial Production Methods
In an industrial setting, the production of 2-Methoxy-4’-nitrobenzophenone may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in suitable solvents.
Oxidation: Potassium permanganate (KMnO(_{4})) in acidic or neutral conditions.
Major Products Formed
Reduction: 2-Methoxy-4’-aminobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Oxidation: 2-Carboxy-4’-nitrobenzophenone.
Comparaison Avec Des Composés Similaires
2-Methoxy-4’-nitrobenzophenone can be compared with other benzophenone derivatives such as:
4-Methoxybenzophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzophenone: Lacks the methoxy group, which affects its solubility and reactivity.
2-Hydroxy-4’-nitrobenzophenone: Contains a hydroxyl group instead of a methoxy group, influencing its hydrogen bonding and reactivity.
Propriétés
IUPAC Name |
(2-methoxyphenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMLRUWJBJQWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574516 | |
| Record name | (2-Methoxyphenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42495-50-1 | |
| Record name | (2-Methoxyphenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1356219.png)
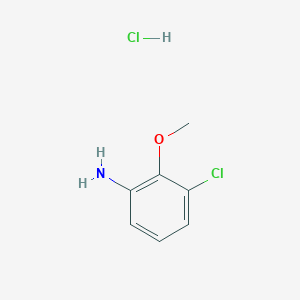
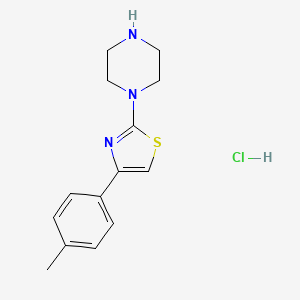
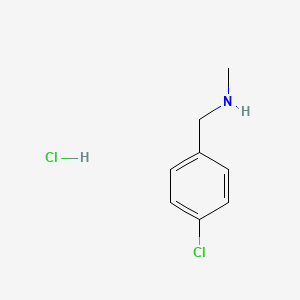


![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B1356238.png)
![1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1356240.png)
